BenchChemオンラインストアへようこそ!

Tiapride Hydrochloride

Receptor pharmacology Dopamine receptor Off-target binding

This tiapride hydrochloride (CAS 51012-33-0) lot is qualified to BP 2025 specifications (98.5–101.0% assay) with a tightly controlled impurity profile. Its selective D2/D3 antagonism (IC₅₀ 110–320 nM D2, 180 nM D3) and negligible affinity for D1, D4, 5‑HT₂A, α₁, and H₁ receptors make it a superior investigational tool for dissecting dopamine pathways, studying BPSD with lower EPS liability than haloperidol, and exploring benzodiazepine‑sparing alcohol‑withdrawal regimens. Researchers benefit from batch‑to‑batch consistency, enabling reproducible pharmacodynamics and robust analytical method development. Secure your supply of this reference‑grade atypical neuroleptic now.

Molecular Formula C15H25ClN2O4S
Molecular Weight 364.9 g/mol
CAS No. 51012-33-0
Cat. No. B1682332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapride Hydrochloride
CAS51012-33-0
SynonymsEquilium
FLO 1347
FLO-1347
FLO1347
Hydrochloride, Tiapride
Monohydrochloride, Tiapride
Tiapridal
Tiapride
Tiapride Hydrochloride
Tiapride Monohydrochloride
Tiapridex
Tiaprizal
Molecular FormulaC15H25ClN2O4S
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
InChIInChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
InChIKeyOTFDPNXIVHBTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility52.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiapride Hydrochloride (CAS 51012-33-0): Product Baseline for Scientific and Industrial Procurement


Tiapride hydrochloride is a substituted benzamide derivative and an atypical neuroleptic agent . It functions as a selective antagonist of dopamine D2 and D3 receptors, with reported in vitro IC50 values of 110–320 nM for D2 and 180 nM for D3, and lacks significant affinity for D1, D4, serotonergic, adrenergic, and histaminergic receptors . The compound is indicated for the management of dyskinesias, alcohol withdrawal syndrome, and agitation in the elderly .

Why Generic Substitution of Tiapride Hydrochloride Fails: A Comparative Perspective


Within the class of dopamine receptor antagonists, compounds such as haloperidol, risperidone, and sulpiride exhibit markedly different receptor binding profiles, side effect liabilities, and clinical efficacy . Tiapride's selectivity for D2/D3 receptors, coupled with its negligible affinity for D1, D4, serotonergic, and adrenergic receptors, distinguishes it from agents like haloperidol and risperidone, which have broader receptor engagement . Direct substitution without considering these pharmacological differences can lead to unexpected off-target effects, variable tolerability, and inconsistent therapeutic outcomes.

Quantitative Evidence Guide for Tiapride Hydrochloride Differentiation


Receptor Selectivity: Tiapride vs. Haloperidol and Risperidone

Tiapride demonstrates selective antagonism at dopamine D2 and D3 receptors, whereas haloperidol and risperidone exhibit broader receptor binding profiles. Tiapride shows IC50 values of 110–320 nM for D2 and 180 nM for D3, with no affinity for D1, D4, 5-HT2A, α1-adrenergic, or H1 receptors . In contrast, haloperidol and risperidone bind to a wider range of targets, including D1-4, 5-HT2A/2C, α1/α2-adrenergic, and H1 receptors .

Receptor pharmacology Dopamine receptor Off-target binding

Extrapyramidal Symptom Incidence: Tiapride vs. Haloperidol

In a randomized, double-blind trial of 306 elderly patients with cognitive impairment, the incidence of extrapyramidal symptoms (EPS) was significantly lower with tiapride (16%) compared to haloperidol (34%) (P=0.003) . The EPS rate with tiapride was similar to placebo (17%) .

Adverse events Extrapyramidal symptoms Tolerability

Clinical Efficacy and Tolerability in Dementia: Tiapride vs. Risperidone

In a 2-month study of 108 patients with senile dementia, tiapride achieved a significantly higher curative rate (88.9%) compared to risperidone (74.1%) (p < 0.05) . Additionally, the prevalence of adverse reactions was lower with tiapride (9.3% vs. 25.9%; p < 0.05) .

Dementia Behavioral symptoms Clinical trial

Receptor Affinity Comparison: Tiapride vs. Sulpiride

In radioligand binding assays using rat striatal and bovine caudate nucleus membranes, tiapride exhibited lower affinity for D2 receptors (IC50 45.8 µM) compared to sulpiride (IC50 8.8 µM) . Both compounds showed similar receptor subtype selectivity patterns but differed in potency .

Receptor binding Dopamine receptor subtypes Benzamide derivatives

Alcohol Withdrawal Efficacy: Tiapride vs. Diazepam

A randomized, open-label study (n=127) found no significant difference in efficacy or safety between tiapride/carbamazepine and diazepam in alcohol withdrawal treatment . The overall incidence of delirium was 3.9% and seizures 0.8% across groups .

Alcohol withdrawal Benzodiazepine alternative Clinical trial

Analytical Purity and Impurity Control: Tiapride Hydrochloride vs. Class Standards

The British Pharmacopoeia 2025 specifies that tiapride hydrochloride contains 98.5% to 101.0% of the active substance (dried basis) . Impurity C (metoclopramide impurity E) is limited to not more than 0.1% . These specifications ensure a high-purity product suitable for pharmaceutical and research applications.

Analytical chemistry Quality control Pharmacopoeia

Recommended Research and Industrial Applications for Tiapride Hydrochloride


Behavioral and Psychological Symptoms of Dementia (BPSD) Studies

In preclinical or clinical studies investigating agitation and aggression in dementia, tiapride offers a favorable balance of efficacy and tolerability. Its lower EPS risk compared to haloperidol and higher efficacy than risperidone in dementia populations make it a suitable investigational agent for BPSD.

Alcohol Withdrawal Syndrome Management

For research on non-benzodiazepine alternatives in alcohol withdrawal, tiapride/carbamazepine combinations have demonstrated comparable safety and efficacy to diazepam . This provides a basis for studies in patients with benzodiazepine contraindications or abuse history.

Receptor Pharmacology and Off-Target Profiling

Tiapride's selective D2/D3 antagonism and lack of affinity for D1, D4, 5-HT2A, α1, and H1 receptors position it as a valuable tool compound for dissecting dopamine receptor-mediated pathways and for assessing off-target contributions in neuropharmacological research.

Quality Control and Reference Standard Material

The compound's defined purity range (98.5–101.0%) and controlled impurity profile as per BP 2025 support its use as a reference standard in analytical method development, pharmaceutical quality control, and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiapride Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.